Eltanexor, (Z)-
Overview
Description
Eltanexor Z-isomer, also known as KPT-8602 Z-isomer, is a less active isomer of the compound KPT-8602. It is a selective inhibitor of nuclear export (SINE) that specifically blocks the interactions of exportin 1 (XPO1) with its cargo. This compound has shown different inhibitory effects on various cell lines, including Z138, MM15, and 3T3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eltanexor Z-isomer involves the preparation of the parent compound KPT-8602, followed by isomerization to obtain the Z-isomer. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving triazole and pyrimidine derivatives .
Industrial Production Methods: Industrial production of Eltanexor Z-isomer typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography. The final product is stored as a solid at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: Eltanexor Z-isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Eltanexor Z-isomer can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Eltanexor Z-isomer has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study nuclear export mechanisms and the role of XPO1 in various cellular processes.
Biology: Investigated for its effects on cell viability, apoptosis, and radiosensitivity in glioblastoma and other cancer cell lines
Medicine: Explored as a potential therapeutic agent for treating higher-risk myelodysplastic syndrome and other cancers
Industry: Utilized in the development of new drugs and therapeutic strategies targeting nuclear export pathways
Mechanism of Action
Eltanexor Z-isomer exerts its effects by specifically inhibiting the interaction of exportin 1 (XPO1) with its cargo. This inhibition prevents the nuclear export of tumor suppressor proteins and other regulatory proteins, leading to their accumulation in the nucleus. This accumulation induces apoptosis and reduces cell viability in cancer cells. The compound also sensitizes cells to radiotherapy and chemotherapy by enhancing the effects of these treatments .
Comparison with Similar Compounds
Selinexor: Another selective inhibitor of nuclear export with similar mechanisms of action but different pharmacokinetic properties.
Verdinexor: A related compound with similar inhibitory effects on XPO1 but used primarily in veterinary medicine
Uniqueness of Eltanexor Z-isomer: Eltanexor Z-isomer is unique due to its specific isomeric form, which exhibits different inhibitory effects compared to its parent compound KPT-8602. This uniqueness allows for distinct applications in research and potential therapeutic uses .
Properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVWVBLRIWHM-MLPAPPSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C3=CN=CN=C3)\C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112738 | |
Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1642300-78-4 | |
Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1642300-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eltanexor, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Pyrimidineacetamide, α-[[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]methylene]-, (αZ)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301112738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELTANEXOR, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T69TU098I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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